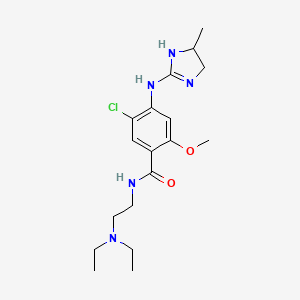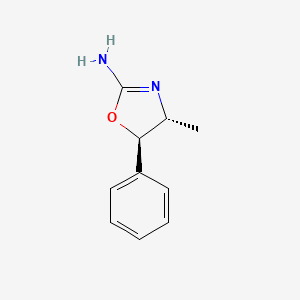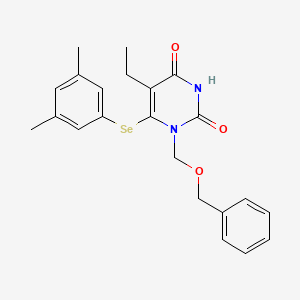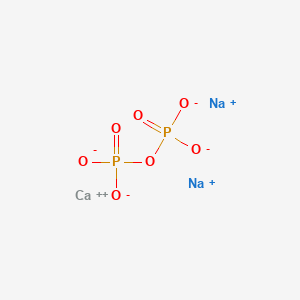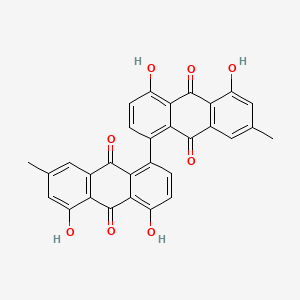
(1,1'-Bianthracene)-9,9',10,10'-tetrone, 4,4',5,5'-tetrahydroxy-7,7'-dimethyl-, (+)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,1’-Bianthracene)-9,9’,10,10’-tetrone, 4,4’,5,5’-tetrahydroxy-7,7’-dimethyl-, (+)-: is a complex organic compound with a unique structure that includes multiple anthracene units and hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1,1’-Bianthracene)-9,9’,10,10’-tetrone, 4,4’,5,5’-tetrahydroxy-7,7’-dimethyl-, (+)- typically involves multi-step organic reactions. The process often starts with the preparation of the anthracene units, followed by the introduction of hydroxyl and methyl groups through various chemical reactions. Common reagents used in these steps include strong oxidizing agents, reducing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can regenerate the original hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound’s interactions with biomolecules are studied to understand its potential as a therapeutic agent. Its ability to interact with proteins and nucleic acids makes it a candidate for drug development.
Medicine: The compound’s potential medicinal properties are investigated for the treatment of various diseases. Its unique structure may offer advantages in targeting specific biological pathways.
Industry: In industry, the compound is used in the development of new materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of (1,1’-Bianthracene)-9,9’,10,10’-tetrone, 4,4’,5,5’-tetrahydroxy-7,7’-dimethyl-, (+)- involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and affecting cellular processes. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Anthracene: A simpler structure with three fused benzene rings.
Tetracene: Similar to anthracene but with an additional benzene ring.
Pentacene: Contains five fused benzene rings, offering different electronic properties.
Uniqueness: The uniqueness of (1,1’-Bianthracene)-9,9’,10,10’-tetrone, 4,4’,5,5’-tetrahydroxy-7,7’-dimethyl-, (+)- lies in its multiple hydroxyl and methyl groups, which provide distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.
Eigenschaften
CAS-Nummer |
18693-26-0 |
|---|---|
Molekularformel |
C30H18O8 |
Molekulargewicht |
506.5 g/mol |
IUPAC-Name |
5-(4,5-dihydroxy-7-methyl-9,10-dioxoanthracen-1-yl)-1,8-dihydroxy-3-methylanthracene-9,10-dione |
InChI |
InChI=1S/C30H18O8/c1-11-7-15-21(19(33)9-11)29(37)25-17(31)5-3-13(23(25)27(15)35)14-4-6-18(32)26-24(14)28(36)16-8-12(2)10-20(34)22(16)30(26)38/h3-10,31-34H,1-2H3 |
InChI-Schlüssel |
PTEBGWHDOZFDET-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C=CC(=C3C2=O)C4=C5C(=C(C=C4)O)C(=O)C6=C(C5=O)C=C(C=C6O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


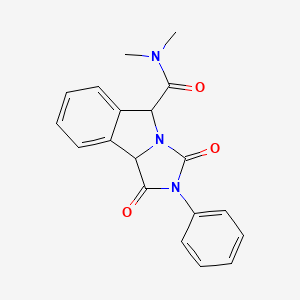

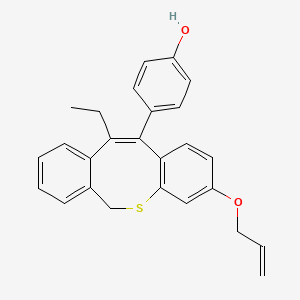


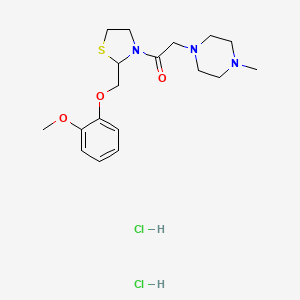
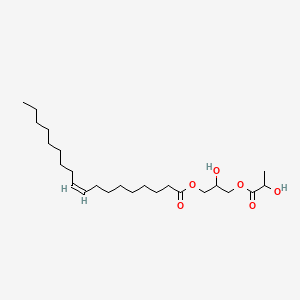
![2-(ethylamino)-N-[2-[3-[2-[[2-(ethylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide](/img/structure/B12751948.png)
